N-((5-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
Description
N-((5-((2-((3-Acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a thioether-linked acetamidophenylamino-ethyl group and a benzamide moiety. The oxadiazole ring is a critical pharmacophore known for enhancing metabolic stability and bioactivity in drug design .
Properties
IUPAC Name |
N-[[5-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S/c1-13(26)22-15-8-5-9-16(10-15)23-17(27)12-30-20-25-24-18(29-20)11-21-19(28)14-6-3-2-4-7-14/h2-10H,11-12H2,1H3,(H,21,28)(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEUJEQGGVEPHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-((5-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide (CAS#: 903312-10-7) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 425.5 g/mol. The structure includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H19N5O4S |
| Molecular Weight | 425.5 g/mol |
| CAS Number | 903312-10-7 |
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles, including this compound, exhibit significant antimicrobial properties. A study highlighted that related compounds showed moderate to significant antibacterial and antifungal activities against various strains such as Staphylococcus aureus, Escherichia coli, and Aspergillus niger . The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported to be lower than standard drugs like itraconazole.
Anticancer Activity
The compound's potential as an anticancer agent is supported by molecular docking studies which suggest that it may inhibit cancer cell proliferation by interacting with tubulin . This interaction could disrupt microtubule dynamics, a critical process in cell division.
In vitro studies have shown that related thiadiazole derivatives possess cytotoxic properties against various cancer cell lines. For instance, compounds with similar scaffolds demonstrated IC50 values lower than those of established chemotherapeutics like doxorubicin .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of similar oxadiazole derivatives using the disk diffusion method. The results indicated significant zones of inhibition against both Gram-positive and Gram-negative bacteria at concentrations as low as 500 μg/disk .
- Cytotoxicity Assessment : In a separate study, the cytotoxic effects of N-(5-(3-acetamido)-1,3,4-thiadiazole derivatives were assessed on A431 and Jurkat cell lines. The findings revealed that certain derivatives exhibited apoptosis-inducing capabilities comparable to cisplatin .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to several key structural features:
- Thiadiazole Moiety : Known for its broad-spectrum antimicrobial activity.
- Acetamidophenyl Group : Enhances interaction with biological targets.
- Benzamide Structure : Potentially increases lipophilicity and cellular uptake.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with several 1,3,4-oxadiazole and benzamide derivatives. Key comparisons include:
Structural Insights :
- Electron-Withdrawing Groups : Nitro (e.g., Compound 446) enhances antiviral activity by stabilizing the oxadiazole ring and improving membrane permeability .
- Aromatic Heterocycles : Benzofuran (2a) and benzothiazole (2a in ) improve antimicrobial and anticancer activities via π-π stacking with biological targets .
- Polar Substituents: The acetamidophenyl group in the target compound may enhance solubility compared to nonpolar groups like methylthio (Compound 446) .
Physicochemical Properties
Predicted properties of the target compound (based on analogs):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
